PJ3TPU9VZQ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

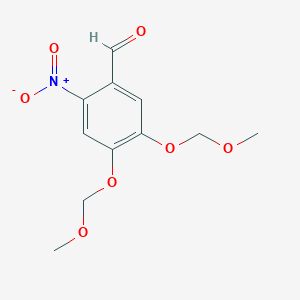

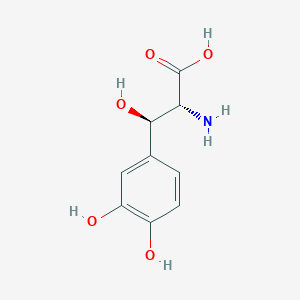

PJ3Tpu9vzq, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₁NO₅ and its molecular weight is 213.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung der Parkinson-Krankheit

D-Erythro-3,4-Dihydroxyphenylserin wird im medizinischen Bereich als Prodrug zur Behandlung der Parkinson-Krankheit eingesetzt {svg_1} {svg_2}. Es wird im Körper zu Noradrenalin umgewandelt, einem Neurotransmitter, der bei Parkinson-Patienten unzureichend vorhanden ist. Diese Umwandlung hilft, Symptome wie orthostatische Hypotonie zu lindern, ein häufiges Problem bei Parkinson-Patienten {svg_3}.

Enzymatische Synthese

In der Biotechnologie wird diese Verbindung zur diastereoselektiven Synthese von β-Hydroxyaminosäuren verwendet {svg_4}. Es dient als Substrat für l-Threoninaldolase, ein Enzym, das die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Herstellung verschiedener β-Hydroxyaminosäuren erleichtert, die wertvolle Zwischenprodukte in der Pharmaindustrie sind {svg_5} {svg_6}.

Mehrstufige Enzymkaskadenreaktionen

Die Verbindung ist integraler Bestandteil mehrstufiger Enzymkaskadenreaktionen, die nachhaltige Synthesewege zur Herstellung von chiralen Zwischenprodukten wie l-threo-Phenylserin aus industriellen Nebenprodukten darstellen {svg_7}. Diese Reaktionen sind entscheidend für die Entwicklung effizienter und grüner Ansätze in der chemischen Synthese {svg_8}.

Neurotransmitterforschung

In der Neurowissenschaft wird D-Erythro-3,4-Dihydroxyphenylserin wegen seiner Rolle als Vorläufer von Noradrenalin untersucht {svg_9}. Die Forschung in diesem Bereich untersucht, wie die Verbindung im Gehirn metabolisiert wird und welche Auswirkungen sie auf den Neurotransmitterspiegel hat, was Einblicke in die Behandlung neurodegenerativer Erkrankungen liefert {svg_10} {svg_11}.

Chemische Synthese

Chemiker verwenden D-Erythro-3,4-Dihydroxyphenylserin bei der Synthese komplexer Moleküle. Seine Rolle als chiraler Baustein ermöglicht die Konstruktion verschiedener Pharmazeutika und bioaktiver Verbindungen mit hoher Stereoselektivität {svg_12}.

Pharmazeutische Produktion

Die Verbindung wird unter dem Namen Droxidopa bei der Herstellung von Medikamenten gegen die Parkinson-Krankheit eingesetzt. Sie wird durch enzymatische Methoden synthetisiert, die im Vergleich zu mehrstufigen chemischen Reaktionen einen einfacheren und wirtschaftlicheren Ansatz bieten {svg_13}.

Studien zur renalen Umwandlung

Klinisch wird die Umwandlung der Verbindung zu Noradrenalin in den proximalen Nierentubuluszellen untersucht, um ihre Pressoreffekte zu verstehen, die zur Behandlung der orthostatischen Hypotonie beitragen {svg_14}.

Industrielle Biotechnologie

In der industriellen Biotechnologie ist D-Erythro-3,4-Dihydroxyphenylserin Teil von Prozessen, die darauf abzielen, wertschöpfende Produkte aus kostengünstigen Rohstoffen zu gewinnen. Seine Verwendung in enzymkatalysierten Reaktionen ist ein Beispiel für die Verlagerung hin zu nachhaltigeren Industriepraktiken {svg_15}.

Eigenschaften

IUPAC Name |

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51829-98-2 |

Source

|

| Record name | D-Erythro-3,4-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the metabolic fate of the different stereoisomers of DOPS?

A1: Research has shown that the metabolism of DOPS stereoisomers differs. Specifically, (+)-erythro-DOPS is decarboxylated to (+)-norepinephrine more efficiently than (-)-threo-DOPS, which can also be decarboxylated to (-)-norepinephrine, though to a lesser extent [, , , ].

Q2: Are there any known instances of enzymatic inhibition within the DOPS metabolic pathway?

A2: Yes, studies using rat kidney decarboxylase have demonstrated that (-)-threo-DOPS can inhibit its own decarboxylation []. This suggests a potential regulatory mechanism for norepinephrine synthesis.

Q3: What is the impact of DOPS administration on neurotransmitter levels in vivo?

A3: Administration of (+)-erythro-DOPS has been shown to increase norepinephrine levels in the rat brain [, ]. Furthermore, studies in mice and rats have shown that administration of racemic erythro-DOPS leads to detectable levels of (S)-norepinephrine in tissues []. This highlights the potential of DOPS as a therapeutic agent for conditions associated with norepinephrine deficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile](/img/no-structure.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)